Regioisomeric Differentiation: 2,4- vs. 3,4-Dimethylphenyl
The target compound (CAS 1019507-75-5) and its 3,4‑dimethylphenyl regioisomer (CAS 1019626-84-6) share identical molecular formula (C14H21N), molecular weight (203.32 g mol⁻¹), computed log P (3.2), and topological polar surface area (12 Ų) [1][2]. Despite this numerical parity, the 2,4‑dimethyl substitution pattern places two ortho‑methyl groups flanking the α‑carbon, creating a notably different steric cone and altered π‑electron distribution compared with the 3,4‑isomer, where the methyl groups are vicinal and para‑disposed. In analogous cyclopropylmethyl‑arylamine series, such positional shifts have been shown to alter binding pocket complementarity and enzymatic recognition [3]. Direct head‑to‑head biological data for these two specific compounds are not publicly available; therefore the differentiation is class‑level inference based on well‑established medicinal chemistry precedent.
| Evidence Dimension | Regioisomeric effect on molecular shape and electronic distribution |
|---|---|
| Target Compound Data | 2,4‑dimethylphenyl: two ortho‑methyl groups adjacent to the chiral α‑carbon; computed log P = 3.2, TPSA = 12 Ų [1] |
| Comparator Or Baseline | 3,4‑dimethylphenyl regioisomer (CAS 1019626-84-6): vicinal‑para methyl substitution; computed log P = 3.2, TPSA = 12 Ų [2] |
| Quantified Difference | Identical computed physicochemical descriptors; differentiation resides in 3D shape and steric encumbrance around the amine‑bearing carbon. |
| Conditions | Computed properties from PubChem (XLogP3‑AA, Cactvs TPSA); steric argument based on molecular mechanics comparison. |
Why This Matters
A medicinal chemist selecting a building block for a lead‑optimization campaign cannot assume that the 3,4‑dimethylphenyl isomer will recapitulate the binding‑pose or selectivity profile of the 2,4‑dimethylphenyl variant, even when calculated physicochemical descriptors are identical.
- [1] PubChem Compound Summary CID 43190710, (Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 43190751, (Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine. National Center for Biotechnology Information, 2026. View Source
- [3] Vianello, P. et al. Synthesis, biological activity and mechanistic insights of 1‑substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. J. Med. Chem. (2015). View Source
